4-Methyl-4-nonanol is an organic compound classified as a branched-chain alcohol with the molecular formula . This compound features a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, which consists of nine carbon atoms. Its unique structure contributes to distinct physical and chemical properties, making it significant in various industrial applications.
4-Methyl-4-nonanol is categorized under alcohols due to the presence of the hydroxyl functional group. It is primarily sourced through synthetic methods, often derived from related compounds such as 4-methyl-5-nonanone. Its classification as a branched-chain alcohol allows it to exhibit unique reactivity and solubility characteristics compared to straight-chain alcohols.
Several methods exist for synthesizing 4-Methyl-4-nonanol, primarily involving the reduction of ketones. A common approach includes:
These synthesis routes provide flexibility in terms of starting materials and conditions, allowing chemists to tailor the synthesis based on desired outcomes.
The molecular structure of 4-Methyl-4-nonanol can be represented as follows:
This structure indicates that the hydroxyl group is attached to a tertiary carbon atom, which significantly influences its physical properties.
The compound's branched structure contributes to its lower boiling point compared to linear alcohols of similar molecular weight.
4-Methyl-4-nonanol participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as an intermediate in synthetic pathways .
These properties make 4-Methyl-4-nonanol suitable for various industrial applications, including solvents and chemical intermediates .
4-Methyl-4-nonanol finds applications across several industries:
Nucleophilic substitution provides a fundamental route to tertiary alcohols like 4-methyl-4-nonanol, where hydroxide ions (OH⁻) or water attack electrophilic carbon centers. This approach typically employs alkyl halide precursors such as 4-bromo-4-methylnonane, where the halogen (X) is displaced under basic conditions. The reaction proceeds via an SN1 mechanism due to steric hindrance at the tertiary carbon, involving carbocation formation followed by nucleophilic attack. For 4-methyl-4-nonanol synthesis, hydrolysis of 4-chlorononane derivatives demonstrates moderate yields (45-65%), though competing elimination reactions often generate alkene byproducts that reduce efficiency. The reaction follows first-order kinetics and accelerates with polar protic solvents (e.g., ethanol-water mixtures) that stabilize the carbocation intermediate [6].
Table 1: Nucleophile-Electrophile Pairs for Tertiary Alcohol Synthesis
Nucleophile | Electrophile | Product | Reaction Conditions |
---|---|---|---|
NaOH/H₂O | 4-Bromo-4-methylnonane | 4-Methyl-4-nonanol | Reflux, 12 h |
H₂O (hydrolysis) | 4-Chloro-4-methylnonane | 4-Methyl-4-nonanol | Phase-transfer catalyst, 80°C |
KOH/EtOH | 4-Iodo-4-methylnonane | 4-Methyl-4-nonanol + alkenes | 70°C, 8 h |
The Grignard reaction enables precise carbon chain extension for synthesizing 4-methyl-4-nonanol through nucleophilic addition to ketones. Methylmagnesium iodide (CH3MgI), generated from methyl iodide and magnesium in anhydrous diethyl ether, attacks the electrophilic carbonyl carbon of 4-nonanone. This step forms a tetrahedral magnesium alkoxide intermediate, which subsequent acidification (dilute H2SO4 or H2O) protonates to yield the tertiary alcohol [2]. The reaction requires rigorously anhydrous conditions to prevent Grignard reagent decomposition, achieving yields >75% with optimized stoichiometry. Nucleophilic addition exhibits >99% regioselectivity due to the steric and electronic bias of the ketone carbonyl, though chiral 4-nonanone precursors can induce asymmetric induction at the tertiary carbon center. This method efficiently constructs the branched C10 skeleton from C9 (4-nonanone) and C1 (CH3I) components [2].
Table 2: Grignard Reaction Conditions for 4-Methyl-4-nonanol Synthesis
Grignard Reagent | Carbonyl Compound | Solvent | Proton Source | Yield (%) |
---|---|---|---|---|
CH₃MgI | 4-Nonanone | Diethyl ether | H₃O⁺ | 78 |
CH₃MgBr | 4-Nonanone | THF | NH₄Cl(aq) | 82 |
CH₃MgCl | 4-Nonanone | Toluene | CH₃OH | 68 |
Catalytic hydrogenation offers an alternative route to 4-methyl-4-nonanol via ketone precursors under high-pressure H2 environments. 4-Methyl-4-nonanone undergoes reduction using heterogeneous catalysts like Raney nickel (Ni-Al alloy) or palladium on carbon (Pd/C) at 50-100 bar H2 and 80-120°C. This method achieves near-quantitative conversion but requires specialized equipment and exhibits limited stereoselectivity. Transfer hydrogenation provides a lower-pressure alternative, employing isopropanol as a hydrogen donor with ruthenium catalysts (e.g., RuCl2(PPh3)3) at atmospheric pressure. While catalytic routes efficiently access the saturated alcohol, over-reduction to alkanes remains a minor side reaction (typically <5%) [3] [6].
4-Methyl-4-nonanol possesses a stereogenic tertiary alcohol center, though its stereoselective synthesis remains challenging due to minimal energy differences between enantiomeric transition states. Multi-step routes from chiral pool materials can induce asymmetry, as demonstrated in pheromone syntheses of structurally analogous alcohols like (4S,5S)-4-methyl-5-nonanol. Evans' oxazolidinone methodology enables >99% diastereomeric excess (d.e.) in aldol condensations for branched-chain intermediates, as confirmed by NMR analysis. In one approach, boron enolates derived from chiral imides react with aliphatic aldehydes to install methyl-branched stereocenters with high syn-selectivity. Subsequent transformations preserve chirality through stereospecific reactions like alkoxide protonation or non-racemizing functional group interconversions. However, 4-methyl-4-nonanol itself shows limited biological stereoselectivity due to rapid rotamerization at the tertiary carbon [4] [7].
Table 3: Stereochemical Outcomes in Branched Alcohol Synthesis
Starting Material | Chiral Controller | Key Stereoselective Step | d.e. (%) | Product Configuration |
---|---|---|---|---|
(-)-Menthone | None (chiral pool) | Decanepersulfonic acid oxidation | >95 | (R)-4-methyl-1-nonanol |
Propionyl oxazolidinone | Evans auxiliary | Boron-mediated aldol | >99 | (4S,5S)-4-methyl-5-nonanol |
n-Hexanal | Chiral sulfoxide | Nucleophilic addition | 88 | (R)-3-methyl-2-nonanol |
Industrial syntheses of 4-methyl-4-nonanol leverage anhydride-mediated condensations to minimize solvent waste and hazardous byproducts. Mixed anhydrides from 2-methylpentanoic acid and acetic anhydride undergo nucleophilic substitution with n-butyl lithium or n-butyl magnesium halides, forming ketone intermediates like 4-methyl-5-nonanone. Subsequent reduction yields the alcohol. This one-pot methodology improves atom economy by 20-30% compared to stepwise Grignard approaches and employs recoverable solvents (e.g., toluene or tetrahydrofuran) in closed-loop systems. A patent by EP3670486A1 demonstrates catalyst-free reactions at 80-120°C with 90% conversion, where excess acetic anhydride is recycled via distillation. Life-cycle assessments confirm 40% reductions in aqueous waste versus traditional methods due to eliminated halogenated solvents and acid-base neutralization steps [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: